Isobutylmalonyl dichloride
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Overview
Description
Isobutylmalonyl dichloride, also known as 2-(2-methylpropyl)propanedioyl dichloride, is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylmalonyl dichloride can be synthesized through the chlorination of isobutylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where the isobutylmalonic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing isobutylmalonic acid and an inert solvent. The reaction is monitored and controlled to ensure complete conversion of the acid to the dichloride. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isobutylmalonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylmalonic acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form condensation products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Reflux, room temperature, or under anhydrous conditions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Isobutylmalonyl dichloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a building block in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the synthesis of biologically active molecules for research in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of isobutylmalonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and condensation reactions, forming new chemical bonds and producing a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Isobutylmalonyl dichloride can be compared with other malonyl dichlorides, such as:
Methylmalonyl dichloride: Similar in structure but with a methyl group instead of an isobutyl group.
Ethylmalonyl dichloride: Contains an ethyl group instead of an isobutyl group.
Propylmalonyl dichloride: Contains a propyl group instead of an isobutyl group.
Uniqueness: The uniqueness of this compound lies in its isobutyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
75956-48-8 |
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Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2-(2-methylpropyl)propanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(2)3-5(6(8)10)7(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
KZDYLDNWCHKFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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